molecular formula C13H26N2O2 B15282688 Ethyl 7-(piperazin-1-yl)heptanoate

Ethyl 7-(piperazin-1-yl)heptanoate

Cat. No.: B15282688
M. Wt: 242.36 g/mol
InChI Key: AKUWQHXWACCTQG-UHFFFAOYSA-N
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Description

Ethyl 7-(piperazin-1-yl)heptanoate is a chemical compound that features a piperazine ring attached to a heptanoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring, a common motif in many bioactive molecules, makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(piperazin-1-yl)heptanoate typically involves the reaction of piperazine with an appropriate heptanoic acid derivative. One common method is the esterification of 7-bromoheptanoic acid with ethanol to form ethyl 7-bromoheptanoate, followed by nucleophilic substitution with piperazine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(piperazin-1-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: this compound can be converted to 7-(piperazin-1-yl)heptanoic acid.

    Reduction: The reduction of the ester group can yield 7-(piperazin-1-yl)heptanol.

    Substitution: Various substituted piperazine derivatives can be formed depending on the substituents used.

Scientific Research Applications

Ethyl 7-(piperazin-1-yl)heptanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of piperazine-containing compounds and their biological activities.

    Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 7-(piperazin-1-yl)heptanoate depends on its specific application. In medicinal chemistry, the piperazine ring can interact with various biological targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes.

Comparison with Similar Compounds

Ethyl 7-(piperazin-1-yl)heptanoate can be compared with other piperazine derivatives such as:

    Ethyl 7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate: This compound has a methoxyphenyl group attached to the piperazine ring, which can influence its biological activity and pharmacokinetic properties.

    Fluphenazine enanthate: A phenothiazine derivative used in the treatment of psychoses, which also contains a piperazine ring but has different pharmacological properties.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

ethyl 7-piperazin-1-ylheptanoate

InChI

InChI=1S/C13H26N2O2/c1-2-17-13(16)7-5-3-4-6-10-15-11-8-14-9-12-15/h14H,2-12H2,1H3

InChI Key

AKUWQHXWACCTQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCN1CCNCC1

Origin of Product

United States

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